molecular formula C11H16ClF3N2 B1379366 (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride CAS No. 1803598-96-0

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride

Cat. No.: B1379366
CAS No.: 1803598-96-0
M. Wt: 268.7 g/mol
InChI Key: UPQHCMTYOQYHED-UHFFFAOYSA-N
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Description

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride (CAS: 1803598-96-0) is a fluorinated benzylamine derivative with a molecular weight of 268.71 g/mol and the formula C₁₁H₁₅F₃N₂·HCl . It is structurally characterized by a benzyl group, a trifluoropropyl moiety, and a methylamine hydrochloride salt. Its synthesis and handling require adherence to safety protocols typical of amine hydrochlorides, such as proper ventilation and avoidance of moisture .

Properties

IUPAC Name

2-N-benzyl-3,3,3-trifluoro-2-N-methylpropane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2.ClH/c1-16(10(7-15)11(12,13)14)8-9-5-3-2-4-6-9;/h2-6,10H,7-8,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQHCMTYOQYHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride typically involves the reaction of benzylamine with 3-amino-1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine (CAS: 270253-11-7)

  • Molecular Weight : 218.22 g/mol (free base) vs. 268.71 g/mol (target hydrochloride) .
  • Key Differences : Lacks the methyl group and hydrochloride salt present in the target compound.
  • The free base form may exhibit lower solubility in aqueous systems compared to the hydrochloride salt .

Butenafine Hydrochloride (CAS: 101827-46-7)

  • Structure : Contains a naphthalene methylamine group and a tert-butylbenzyl substituent .
  • Mode of Action : Inhibits squalene epoxidase, leading to fungicidal activity against dermatophytes .
  • Comparison : While both compounds are benzylamine hydrochlorides, the target lacks the naphthalene moiety, which is critical for Butenafine’s antifungal activity. This suggests the target may have distinct biological targets or reduced potency in antifungal applications .

N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine Derivatives

  • Applications : Used as inhibitors, surfactants, and flotation agents .
  • Comparison : The target’s trifluoropropyl group enhances lipophilicity and metabolic stability compared to dichlorocyclopropyl analogs. This could improve bioavailability in drug design but may reduce suitability for surfactant applications requiring hydrophilic-lipophilic balance .

Methylamine Hydrochloride (CAS: 593-51-1)

  • Simplicity : A primary amine salt with a molecular weight of 67.52 g/mol .
  • Comparison : The target’s complex structure (benzyl, trifluoropropyl) confers higher molecular weight and likely reduced volatility. Its applications would diverge significantly, with the target being more suited for specialized organic synthesis rather than bulk industrial uses .

Physicochemical and Functional Properties

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Target Compound (HCl salt) C₁₁H₁₅F₃N₂·HCl 268.71 Benzyl, trifluoropropyl, HCl salt Lab research, potential inhibitors
(3-Amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine C₁₀H₁₃F₃N₂ 218.22 Benzyl, trifluoropropyl Intermediate in organic synthesis
Butenafine Hydrochloride C₂₃H₂₇N·HCl 353.93 Naphthalene, tert-butylbenzyl, HCl Antifungal agent
Methylamine Hydrochloride CH₃NH₂·HCl 67.52 Primary amine, HCl salt Industrial solvent, synthesis

Research and Commercial Considerations

  • Synthesis and Cost : The target compound is priced higher (e.g., 529.00 €/50mg) than simpler building blocks like 2-Chloro-N-methylbenzene-1-carboximidamide hydrochloride (462.00 €/50mg), reflecting its complex fluorinated structure .
  • Purity and Availability : Suppliers like American Elements emphasize high-purity grades (up to 99.999%) for such compounds, critical for pharmaceutical research .
  • Safety : As a hydrochloride salt, it requires handling akin to other amine salts, including moisture-sensitive storage and hazard protocols .

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